2-(4-Chlorophenoxy)-n-(2-chlorophenyl)acetamide

Catalog No.
S15649730
CAS No.
6269-39-2
M.F
C14H11Cl2NO2
M. Wt
296.1 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(4-Chlorophenoxy)-n-(2-chlorophenyl)acetamide

CAS Number

6269-39-2

Product Name

2-(4-Chlorophenoxy)-n-(2-chlorophenyl)acetamide

IUPAC Name

2-(4-chlorophenoxy)-N-(2-chlorophenyl)acetamide

Molecular Formula

C14H11Cl2NO2

Molecular Weight

296.1 g/mol

InChI

InChI=1S/C14H11Cl2NO2/c15-10-5-7-11(8-6-10)19-9-14(18)17-13-4-2-1-3-12(13)16/h1-8H,9H2,(H,17,18)

InChI Key

TTWXIMMUHLMUIV-UHFFFAOYSA-N

solubility

<0.6 [ug/mL] (The mean of the results at pH 7.4)

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)COC2=CC=C(C=C2)Cl)Cl

2-(4-Chlorophenoxy)-N-(2-chlorophenyl)acetamide is a synthetic organic compound characterized by the presence of a chlorophenoxy group and a chlorophenyl moiety. This compound exhibits a unique structure that combines features of both acetamides and chlorinated aromatic compounds, which may contribute to its diverse chemical and biological properties. The molecular formula for this compound is C15H13Cl2NO2, indicating the presence of two chlorine atoms, which often enhance the biological activity of organic compounds by increasing their lipophilicity and stability.

  • Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
  • Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
  • Substitution: Nucleophilic substitution reactions can occur at the halogenated positions, facilitated by reagents like sodium methoxide or potassium tert-butoxide. This allows for the introduction of various functional groups, enhancing the compound's versatility in synthetic applications .

Research indicates that 2-(4-Chlorophenoxy)-N-(2-chlorophenyl)acetamide possesses notable biological activities. It has been studied for its potential antimicrobial and anticancer properties. The mechanism of action may involve the inhibition of specific enzymes or receptors, disrupting cellular processes in target organisms. For instance, studies have shown that similar compounds can inhibit osteoclast activity, which is crucial in conditions like osteoporosis . The presence of chlorine atoms in its structure is believed to enhance its interaction with biological targets, increasing its efficacy as a pharmaceutical agent.

The synthesis of 2-(4-Chlorophenoxy)-N-(2-chlorophenyl)acetamide typically involves several steps:

  • Formation of the Chlorophenoxy Group: This can be achieved through nucleophilic substitution reactions involving phenol derivatives and chlorinated acetic acids.
  • Acetamide Formation: The reaction between an appropriate amine (such as 2-chloroaniline) and an acylating agent (like acetyl chloride) leads to the formation of the acetamide linkage.
  • Purification: The crude product is often purified through recrystallization or chromatography to obtain a high-purity compound suitable for further biological testing or application .

4-Chlorophenoxyacetic AcidContains a phenoxy group; used as a herbicideHerbicideN-(4-Chlorophenyl)acetamideSimilar acetamide structure without phenoxy groupPharmaceutical applications2-Chloro-N-(phenyl)acetamideLacks chlorinated phenoxy but retains acetamide functionalityIntermediate in organic synthesis

The uniqueness of 2-(4-Chlorophenoxy)-N-(2-chlorophenyl)acetamide lies in its combination of functional groups that confer specific chemical and biological properties not present in these individual components. Its dual chlorine substitution enhances lipophilicity and potential interactions with biological targets, making it particularly interesting for further research and application development .

Interaction studies involving 2-(4-Chlorophenoxy)-N-(2-chlorophenyl)acetamide focus on its binding affinity with various biological targets. Research has demonstrated that it can interact with enzymes involved in metabolic pathways, potentially leading to inhibition or modulation of these processes. For example, studies on related compounds have shown their ability to inhibit bone resorption by affecting osteoclast function, which could be relevant in treating osteoporosis and other bone-related diseases .

XLogP3

3.6

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

295.0166840 g/mol

Monoisotopic Mass

295.0166840 g/mol

Heavy Atom Count

19

Dates

Last modified: 08-15-2024

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